

# An In-depth Technical Guide to N-Nitrosodibenzylamine: Chemical Properties and Structure

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## Compound of Interest

Compound Name: **N-Nitrosodibenzylamine**

Cat. No.: **B028244**

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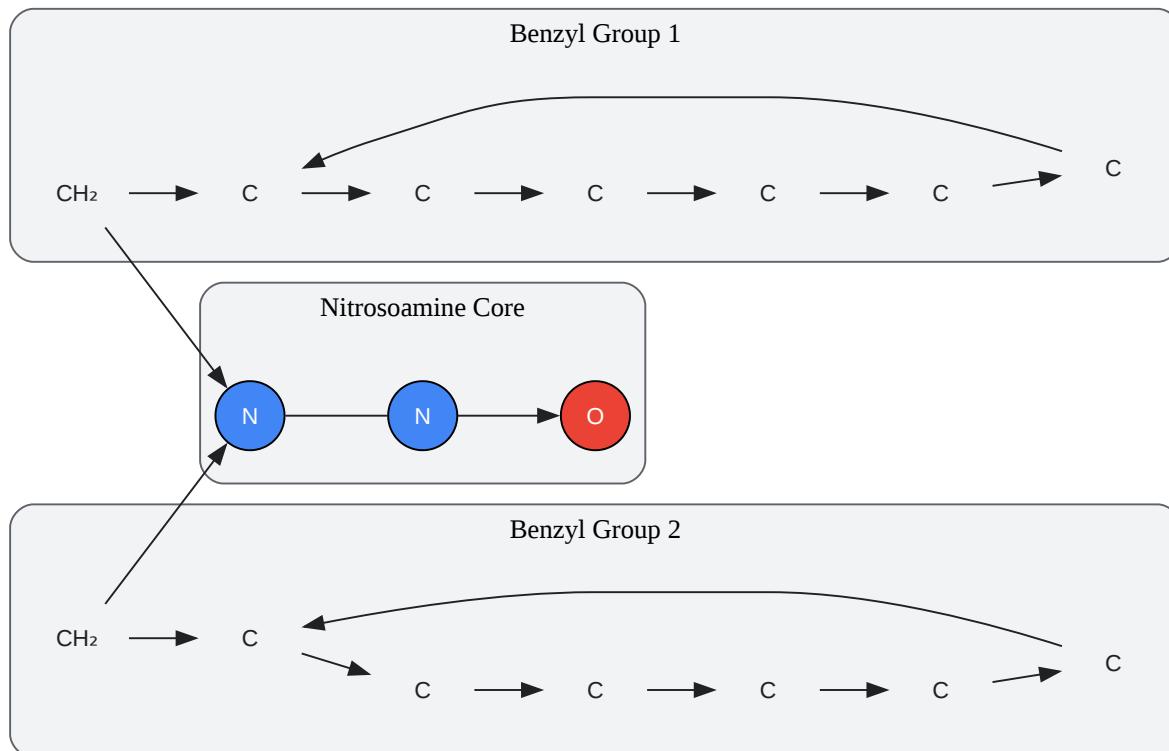
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Nitrosodibenzylamine** (NDBzA) is a member of the N-nitrosamine class of compounds, which are of significant interest in toxicology and pharmaceutical sciences due to their potential carcinogenic properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **N-Nitrosodibenzylamine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Chemical Structure

**N-Nitrosodibenzylamine** possesses a molecular structure characterized by a central nitrogen atom bonded to a nitroso group (N=O) and two benzyl groups (-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>). The presence of the two bulky benzyl groups influences its chemical reactivity and steric hindrance.



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Caption: Chemical structure of **N-Nitrosodibenzylamine**.

## Chemical Properties

**N-Nitrosodibenzylamine** is a yellow, low-melting solid or a pale yellow to orange crystalline solid.[1][2][3][4] It is soluble in organic solvents.[1] A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O	[1][5][6]
Molecular Weight	226.27 g/mol	[5][6]
Appearance	Yellow low melting solid / Pale yellow to orange crystalline solid	[1][2][3][4]
Melting Point	56-58 °C	[6]
Boiling Point	367.89 °C (rough estimate)	[6]
Density	1.0852 g/cm <sup>3</sup>	[6]
CAS Number	5336-53-8	[5][6]
IUPAC Name	N,N-dibenzylnitrous amide	[5][7]
SMILES	C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O	[1][5]
InChI	InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2	[1][5][7]

## Experimental Protocols

### Synthesis

#### Method 1: Nitrosation with Sodium Nitrite in Acidic Medium

The most common laboratory synthesis of **N-Nitrosodibenzylamine** involves the nitrosation of dibenzylamine using sodium nitrite in an acidic environment.[8]

- Materials:

- Dibenzylamine
- Sodium nitrite (NaNO<sub>2</sub>)

- Hydrochloric acid (HCl) or another strong acid
- Organic solvent for extraction (e.g., dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Deionized water
- Procedure:
  - Dissolve dibenzylamine in a suitable solvent.
  - Prepare an aqueous solution of sodium nitrite.
  - Cool both solutions in an ice bath.
  - Slowly add the sodium nitrite solution to the dibenzylamine solution with constant stirring.
  - Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature.
  - Continue stirring for a specified period to ensure complete reaction.
  - Extract the **N-Nitrosodibenzylamine** from the aqueous layer using an organic solvent.
  - Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
  - Dry the organic layer over an anhydrous drying agent.
  - Remove the solvent under reduced pressure to yield the crude product.
  - Purify the crude **N-Nitrosodibenzylamine** by recrystallization or column chromatography.

#### Method 2: Synthesis using tert-Butyl Nitrite (TBN)

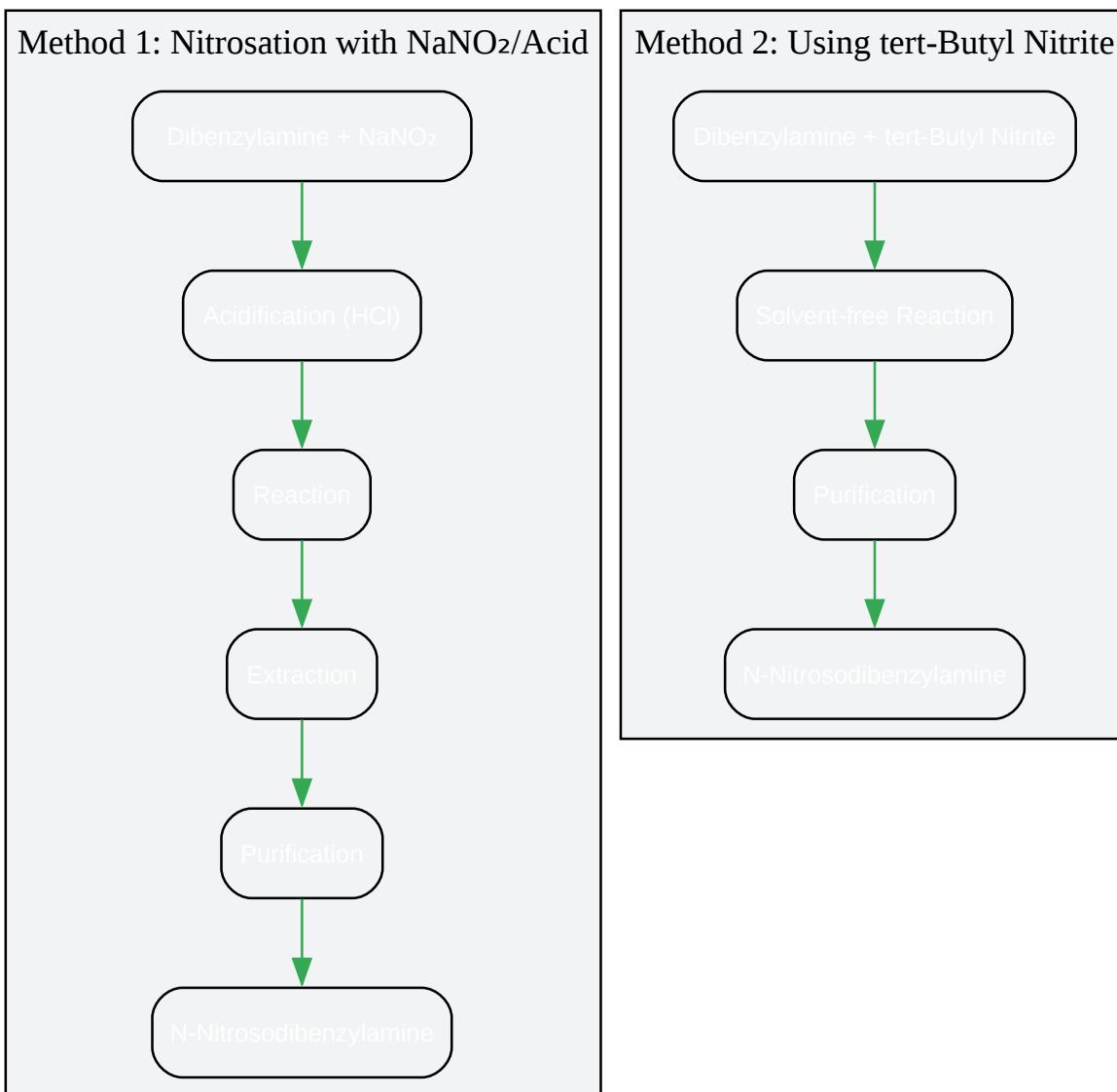
An alternative method utilizes tert-butyl nitrite for the N-nitrosation of secondary amines under solvent-free conditions, which can be advantageous for its mild reaction conditions and high yields.[9][10]

- Materials:

- Dibenzylamine
- tert-Butyl nitrite (TBN)

- Procedure:

- In a reaction vessel, combine dibenzylamine and tert-butyl nitrite.
- Stir the mixture at room temperature. The reaction is typically carried out without a solvent.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the excess tert-butyl nitrite and any volatile byproducts can be removed under reduced pressure.
- The resulting **N-Nitrosodibenzylamine** can be purified by column chromatography if necessary.



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Caption: Synthesis workflows for **N-Nitrosodibenzylamine**.

## Analytical Methodologies

The detection and quantification of N-nitrosamines like NDBzA are critical, especially in pharmaceutical products, due to their low permissible limits.<sup>[11]</sup> High-sensitivity analytical methods are required.<sup>[11][12]</sup>

- High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of N-nitrosamines.[8][11]
  - Column: A C18 reversed-phase column is commonly employed.
  - Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often used.
  - Detection: UV detection at a specific wavelength or, for higher sensitivity and selectivity, mass spectrometry (LC-MS).
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for the trace-level detection and quantification of nitrosamine impurities.[13]
  - Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
  - Mass Analyzer: High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) provide accurate mass measurements, which aids in the confident identification of the analyte.[13]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-nitrosamines. However, NDBzA may decompose at high temperatures in the GC injection port, which necessitates a cleanup procedure to separate it from its precursor, dibenzylamine, to avoid erroneously high results.[14]

## Toxicology and Safety

**N-Nitrosodibenzylamine** is classified as a compound with potential carcinogenic properties.[1] It has been shown to be mutagenic to *Salmonella typhimurium* and to induce DNA strand breaks in isolated rat hepatocytes.[2][3][4][6][7] It is considered moderately toxic by ingestion and harmful if swallowed.[2][3][5]

Safety Precautions:

- Handle **N-Nitrosodibenzylamine** in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.[15]
- Wash hands thoroughly after handling.[2]
- Store in a tightly sealed container in a cool, dry place away from light.[1]
- Dispose of waste in accordance with local, regional, and national regulations.[16][17]

## Conclusion

**N-Nitrosodibenzylamine** is a well-characterized N-nitrosamine with established chemical properties and a defined molecular structure. Understanding its synthesis and the analytical methods for its detection is crucial for quality control in the pharmaceutical industry and for toxicological research. Given its potential health risks, strict adherence to safety protocols during its handling and disposal is imperative. This guide provides foundational knowledge for professionals working with this compound, enabling informed research and development practices.

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